molecular formula C11H10N2 B1589833 1-Methylindole-3-acetonitrile CAS No. 51584-17-9

1-Methylindole-3-acetonitrile

Cat. No. B1589833
Key on ui cas rn: 51584-17-9
M. Wt: 170.21 g/mol
InChI Key: DHAXZZYQEUESTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326501B1

Procedure details

A 1 L, three-necked flask equipped with a thermocouple, condenser, and addition funnel was charged with indole-3-acetonitrile (58.0 g, 90% pure=0.334 mol), tetrabutylammonium bromide (11.6 g, 36 mmol), N,N-dimethylformamide (348 mL) and dimethyl carbonate (92.8 mL, 1.10 mol) and the resulting mixture was heated to 126±1° C. The progress of the reaction was monitored by HPLC and after 3 h at this temperature, the presence of remaining starting indole could not be detected. After the reaction mixture was then cooled to zero to −5° C., water (696 mL) was added which resulted in the formation of a precipitate. The mixture was stirred at −5° C. for 1 hour, then the solid was collected by filtration, washed with water (150 mL) and dried under high vacuum at 45° C. for 24 h to give 1-methylindole-3-acetonitrile (52.0 g, 91.5%) as a brown solid.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
348 mL
Type
reactant
Reaction Step One
Quantity
92.8 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
696 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]#[N:12])=[CH:2]1.[CH3:13]N(C)C=O.C(=O)(OC)OC.N1C2C(=CC=CC=2)C=C1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:13][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]#[N:12])=[CH:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC#N
Name
Quantity
348 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
92.8 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
696 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
126 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, three-necked flask equipped with a thermocouple, condenser, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was then cooled to zero to −5° C.
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a precipitate
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 45° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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